molecular formula C15H14N4O3S2 B2578689 N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide CAS No. 691388-52-0

N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide

Cat. No.: B2578689
CAS No.: 691388-52-0
M. Wt: 362.42
InChI Key: OHAZDXMRDQTTPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide" is a small-molecule organic compound featuring a benzothiazole core substituted at position 6 with an ethylsulfamoyl (-SO₂-NH-CH₂CH₃) group. The benzothiazole moiety is linked via an amide bond to a pyridine-4-carboxamide group. The ethylsulfamoyl substituent introduces polarity and hydrogen-bonding capacity, which may enhance solubility and target binding compared to less polar analogs.

Properties

IUPAC Name

N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S2/c1-2-17-24(21,22)11-3-4-12-13(9-11)23-15(18-12)19-14(20)10-5-7-16-8-6-10/h3-9,17H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHAZDXMRDQTTPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with ethyl chloroformate to form an intermediate, which is then reacted with 4-pyridinecarboxylic acid to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium, triethylamine, and sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as dihydrofolate reductase and topoisomerase, which are essential for the survival and proliferation of bacterial and cancer cells. By binding to these enzymes, the compound disrupts their normal function, leading to cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related benzothiazole derivatives, focusing on molecular properties, substituent effects, and inferred pharmacological implications.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (Da) LogP* Polar Surface Area (Ų)* H-bond Donors H-bond Acceptors Rotatable Bonds Rings Key Substituent
N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide C₁₄H₁₄N₄O₃S₂ 350 3.2 85 2 6 4 3 Ethylsulfamoyl
N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide C₁₄H₈F₃N₃O₂S 339 4.1 64 1 4 4 3 Trifluoromethoxy
2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid (Example 1, ) C₂₀H₁₇N₅O₂S₂ 415 2.8 125 3 7 5 5 Carboxylic acid

*Estimated using computational tools (e.g., ChemDraw, Molinspiration) based on structural features.

Key Observations:

Substituent Effects on Lipophilicity (LogP):

  • The ethylsulfamoyl group reduces lipophilicity (LogP = 3.2) compared to the trifluoromethoxy analog (LogP = 4.1) due to its polar sulfonamide moiety. This may improve aqueous solubility but reduce membrane permeability .
  • The carboxylic acid derivative (Example 1) exhibits even lower LogP (2.8), aligning with its high polarity .

The trifluoromethoxy analog lacks these donor groups, limiting its binding versatility .

Pharmacological Implications: Ethylsulfamoyl vs. Trifluoromethoxy: Sulfonamides are known to interact with enzymes like carbonic anhydrases or tyrosine kinases. The ethylsulfamoyl group may confer stronger binding to such targets compared to the electron-withdrawing trifluoromethoxy group . Carboxylic Acid Derivative (Example 1): The carboxylic acid group likely enhances ionization at physiological pH, improving solubility but limiting blood-brain barrier penetration. This compound’s larger size (MW = 415) and additional rings may reduce metabolic stability compared to the pyridine-4-carboxamide analogs .

Synthetic Feasibility:

  • The ethylsulfamoyl group requires sulfonamide bond formation, which is synthetically accessible but may involve multi-step protocols. In contrast, trifluoromethoxy substitution is simpler but relies on specialized fluorination reagents .

Biological Activity

N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a benzothiazole ring, a pyridine ring, and an ethylsulfamoyl group. Its molecular formula is C15H14N4O3S2C_{15}H_{14}N_{4}O_{3}S_{2} with a molar mass of 362.43 g/mol. The unique combination of functional groups in its structure contributes to its distinct chemical and biological properties.

This compound exhibits its biological effects primarily through enzyme inhibition. Notably, it has been shown to inhibit:

  • Dihydrofolate reductase (DHFR) : An essential enzyme in the folate pathway critical for DNA synthesis and cell proliferation.
  • Topoisomerase : An enzyme involved in DNA replication, which is crucial for cell division and survival.

By binding to these targets, the compound disrupts normal cellular functions, leading to cell death in various pathogenic organisms, including bacteria and cancer cells.

Antiviral Activity

Recent studies have highlighted the antiviral potential of benzothiazole derivatives against various viruses. For instance:

  • Compounds similar to this compound have demonstrated significant inhibitory effects against SARS-CoV-2 and H5N1 viruses. In vitro evaluations indicated that certain derivatives had IC50 values as low as 3.669 μM against SARS-CoV-2, suggesting potent antiviral activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that benzothiazole derivatives possess broad-spectrum activity against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival.

Study 1: Antiviral Efficacy Against SARS-CoV-2

In a recent study evaluating several benzothiazole-pyridine hybrids, compounds were tested for their ability to inhibit SARS-CoV-2 replication in Vero-E6 cells. The study found that specific modifications to the benzothiazole structure significantly enhanced antiviral activity. For instance:

CompoundIC50 (μM)Selectivity Index
8f10.521.4781
8g21.460.05228
8h3.6695.84

These results underscore the importance of structural modifications in enhancing biological activity .

Study 2: Antimicrobial Activity Assessment

A comparative study on various benzothiazole derivatives showed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined using standard broth dilution methods.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.